molecular formula C14H22N4O B2422507 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-ethylurea CAS No. 2310158-66-6

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-ethylurea

Cat. No.: B2422507
CAS No.: 2310158-66-6
M. Wt: 262.357
InChI Key: CZNRQLVPQSJVJZ-UHFFFAOYSA-N
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Description

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-ethylurea is a synthetic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazole ring substituted with cyclopropyl groups, which contributes to its distinct chemical properties.

Scientific Research Applications

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-ethylurea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-ethylurea typically involves the reaction of 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine with an appropriate isocyanate or carbamate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-ethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-ethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-ethylurea stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research applications, offering distinct advantages over similar compounds in terms of reactivity and target specificity.

Properties

IUPAC Name

1-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-2-15-14(19)16-7-8-18-13(11-5-6-11)9-12(17-18)10-3-4-10/h9-11H,2-8H2,1H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNRQLVPQSJVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCCN1C(=CC(=N1)C2CC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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